N-(4-chlorobenzylidene)-4-iodoaniline

CAS No.: 71511-62-1

Cat. No.: VC3834984

Molecular Formula: C13H9ClIN

Molecular Weight: 341.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71511-62-1 |

|---|---|

| Molecular Formula | C13H9ClIN |

| Molecular Weight | 341.57 g/mol |

| IUPAC Name | 1-(4-chlorophenyl)-N-(4-iodophenyl)methanimine |

| Standard InChI | InChI=1S/C13H9ClIN/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-9H |

| Standard InChI Key | QQRLQNNABICPKV-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C=NC2=CC=C(C=C2)I)Cl |

| Canonical SMILES | C1=CC(=CC=C1C=NC2=CC=C(C=C2)I)Cl |

Introduction

Chemical Identity and Structural Characterization

Molecular Composition and Connectivity

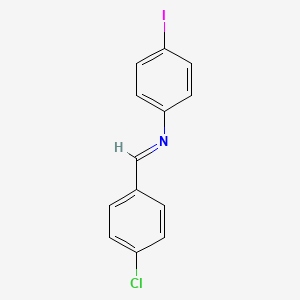

N-(4-Chlorobenzylidene)-4-iodoaniline is a Schiff base formed via the condensation of 4-chlorobenzaldehyde and 4-iodoaniline. Its molecular formula, C₁₃H₉ClIN, reflects the presence of two aromatic rings bridged by an imine (-CH=N-) group. The iodine atom occupies the para position on the aniline-derived ring, while chlorine is para-substituted on the benzaldehyde-derived ring .

The SMILES notation (C1=CC(=CC=C1C=NC2=CC=C(C=C2)I)Cl) and InChIKey (QQRLQNNABICPKV-UHFFFAOYSA-N) provide unambiguous representations of its connectivity. X-ray crystallography of analogous compounds, such as 3-nitrobenzylidene-4'-iodoaniline, suggests that the planar arrangement of the imine linkage facilitates π-π stacking and halogen bonding, which may influence its reactivity .

Spectral and Computational Data

Collision cross-section (CCS) predictions via ion mobility spectrometry offer insights into its gas-phase behavior. For instance, the [M+H]+ adduct exhibits a CCS of 159.7 Ų, while [M+Na]+ adducts show larger values (168.4 Ų), likely due to sodium’s polarizing effects . These data are critical for mass spectrometry-based identification in complex mixtures.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 341.95408 | 159.7 |

| [M+Na]+ | 363.93602 | 168.4 |

| [M+NH₄]+ | 358.98062 | 165.6 |

Synthesis and Reaction Pathways

Conventional Synthesis

The compound is typically synthesized through acid-catalyzed condensation. A mixture of 4-chlorobenzaldehyde and 4-iodoaniline in ethanol, refluxed with a catalytic amount of acetic acid, yields the Schiff base after recrystallization. This method aligns with general procedures for imine formation, where the carbonyl oxygen is replaced by a nitrogen-aryl group .

Gold-Catalyzed Multicomponent Reactions

N-(4-Chlorobenzylidene)-4-iodoaniline participates in asymmetric multicomponent reactions (MCRs) catalyzed by gold complexes. For example, (S,S)-L4AuCl/AgNTf₂ facilitates the coupling of imines, alkynes, and isocyanates to form oxazolidinones with high diastereoselectivity (up to 17:1 dr) . The reaction proceeds via a proposed mechanism involving:

-

Alkyne Activation: Au(I) coordinates to the alkyne, enhancing its electrophilicity.

-

Nucleophilic Attack: The imine’s nitrogen attacks the activated alkyne, forming a vinyl-gold intermediate.

-

Isocyanate Insertion: The intermediate reacts with isocyanate, yielding the cyclized product.

This methodology underscores the compound’s role in constructing heterocyclic frameworks, which are prevalent in pharmaceuticals .

Physicochemical Properties

Thermal Stability and Solubility

The compound exhibits a predicted boiling point of 399.3°C, indicative of strong intermolecular forces due to halogen substituents. Its low aqueous solubility (pKa = 2.18) suggests preferential solubility in organic solvents like chloroform or toluene, consistent with its use in gold-catalyzed reactions conducted in nonpolar media .

Halogen Interactions

The iodine and chlorine atoms engage in halogen bonding (XB) with electron-rich species. For instance, iodine’s σ-hole interacts with carbonyl oxygens, while chlorine participates in weaker XB, influencing crystal packing and stability. These interactions are critical in materials science for designing supramolecular assemblies .

Applications in Organic Synthesis

Catalytic Asymmetric Synthesis

The compound’s rigid structure makes it a suitable substrate for asymmetric catalysis. In a representative reaction, (R,R)-L4AuCl/AgNTf₂ achieves 80% enantiomeric excess (ee) in the synthesis of oxazolidinones, demonstrating its utility in accessing chiral scaffolds .

Supramolecular Chemistry

Analogous Schiff bases, such as 3-nitrobenzylidene-4'-iodoaniline, form cocrystals via C–H···O and iodo···nitro interactions. These findings suggest potential applications of N-(4-chlorobenzylidene)-4-iodoaniline in crystal engineering and functional materials .

Future Directions

-

Pharmacological Screening: Despite its synthetic utility, the compound’s biological activity remains unexplored. Screening for antimicrobial or anticancer properties could unveil new therapeutic leads.

-

Materials Science: Investigating its role in metal-organic frameworks (MOFs) or conductive polymers may exploit its halogen bonding capabilities.

-

Computational Studies: Density functional theory (DFT) calculations could elucidate reaction mechanisms and non-covalent interactions guiding its reactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume